Diethyl hydroxy(phenyl)methylphosphonate

Overview

Description

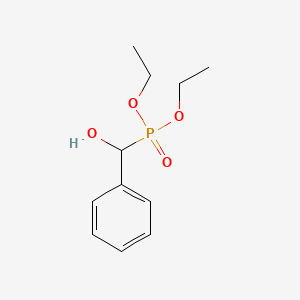

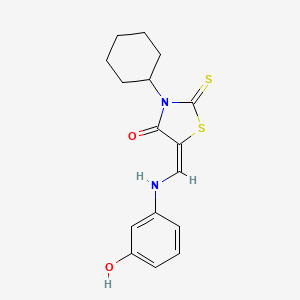

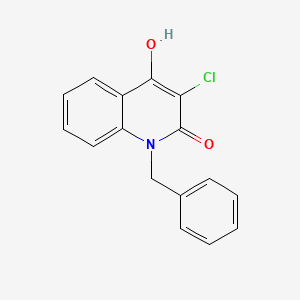

Diethyl hydroxy(phenyl)methylphosphonate is a chemical compound with the molecular formula C11H17O4P . It has a molecular weight of 244.22 g/mol . The IUPAC name for this compound is diethoxyphosphoryl (phenyl)methanol .

Molecular Structure Analysis

The molecules of Diethyl hydroxy(phenyl)methylphosphonate are linked into chiral helical chains along the crystallographic b axis via O—H…O hydrogen bonds between the hydroxy group and an O atom of the phosphonate group . One ethyl group is disordered over two positions .Physical And Chemical Properties Analysis

Diethyl hydroxy(phenyl)methylphosphonate has a molecular weight of 244.22 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 6 . The Exact Mass and Monoisotopic Mass of the compound are 244.08644602 g/mol . The Topological Polar Surface Area of the compound is 55.8 Ų .Scientific Research Applications

Corrosion Inhibition : Diethyl (phenylamino) methyl) phosphonate derivatives have been synthesized and investigated as corrosion inhibitors of carbon steel in hydrochloric acid medium. These compounds have demonstrated successful performance in preventing corrosion, as validated through various techniques like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy. The study discusses the correlation between experimental results and theoretical findings presumed from Density Functional Theory (DFT) and Molecular Dynamics Simulation (MDS) methods (Moumeni et al., 2020).

Industrial Applications : Another study focused on α-aminophosphonates, including diethyl (((4-chlorophenyl)amino)(phenyl)methyl)phosphonate, assessing their role as corrosion inhibitors for mild steel in hydrochloric acid, a common scenario in industrial pickling processes. These compounds predominantly function as cathodic inhibitors, and their adsorption on the metallic surface was supported by scanning electron microscopy (SEM) and atomic force microscopy (AFM) methods. Theoretical approaches, including DFT and molecular dynamic simulation, provided insights into the inhibition mechanism (Gupta et al., 2017).

Biological Activities : A class of diethyl(3,5-dibromo-4-hydroxyphenylamino) (substituted phenyl/heterocyclic) methylphosphonates has been synthesized and screened for in vitro antimicrobial and antioxidant activities. These compounds were synthesized via a one-pot three-component simultaneous reaction, and their structures were supported by various spectroscopic techniques. The study highlights the potential of these compounds in addressing various biological concerns (Varalakshmi et al., 2014).

Pharmacological Research : Diethyl (hydroxy(4-methoxyphenyl) methyl) phosphonate has been synthesized and characterized, with its properties analyzed through DFT calculations and experimental methods. The study also explored the thermodynamic properties of the compound, indicating its potential in various chemical and pharmacological applications (Uppal et al., 2018).

Antioxidant Properties : A series of α-hydroxyphosphonates were synthesized and evaluated for their antioxidant properties against various oxidative stress parameters. Many compounds showed promising activity, with diethyl anthracen-9-yl (hydroxy) methylphosphonate being identified as particularly potent and biologically active against free radicals (Naidu et al., 2012).

properties

IUPAC Name |

diethoxyphosphoryl(phenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17O4P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLNMJVMGIXUXFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C1=CC=CC=C1)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60285891, DTXSID80942232 | |

| Record name | Diethyl hydroxy(phenyl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [hydroxy(phenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl hydroxy(phenyl)methylphosphonate | |

CAS RN |

1663-55-4, 20176-43-6 | |

| Record name | 1663-55-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl hydroxy(phenyl)methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60285891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl [hydroxy(phenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80942232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6,6-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B7772176.png)

![N-[3-(Trifluoromethyl)phenyl]pyridine-2-ethaneamine](/img/structure/B7772212.png)

![ethyl 2-[(2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B7772252.png)